4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methoxy-6-methyl-2-chloropyrimidine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2-chloropyrimidine: A precursor in the synthesis of the target compound.
Pyrrolidine: A key reactant in the synthesis.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyrrolidine moiety makes it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-6-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-5-9(14-2)13-10(12-7)15-8-3-4-11-6-8;/h5,8,11H,3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAIRDIOQDEYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCNC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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